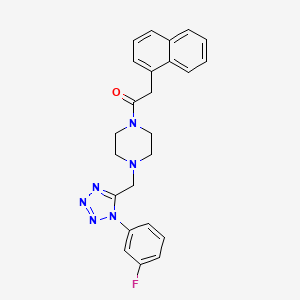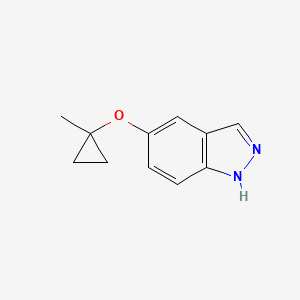
4-(Pyridin-4-yl)butan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pyridin-4-yl)butan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 306.26 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Applications in Electrochromic Devices
A study by Ibrahim Yagmur, M. Ak, and Ayşe Bayrakçeken (2013) explored the use of a centrosymmetric polymer precursor in fabricating multicolored electrochromic devices. The research demonstrated how copolymerization can enhance the color scheme and improve properties such as redox stability and switching time, indicating potential applications in smart materials and displays Fabricating multicolored electrochromic devices using conducting copolymers.
Synthesis and Characterization of Organic Compounds
Yu Zhang et al. (2018) conducted a study on the synthesis and characterization of thioureas derivatives, showcasing their potential in understanding non-covalent interactions. This work underlines the importance of such compounds in the development of new materials and pharmaceuticals Investigations based on non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas: Synthesis, characterizations and quantum chemical calculations.
Antimalarial Activity
Research by T. Rodrigues et al. (2009) on (1H-pyridin-4-ylidene)amines highlighted their potential as antimalarials. Their study on the derivatives' antiplasmodial activity against Plasmodium falciparum strains suggests significant implications for developing new antimalarial drugs Design, synthesis and structure-activity relationships of (1H-pyridin-4-ylidene)amines as potential antimalarials.
Hypergolic Ionic Liquids
V. Bhosale and P. Kulkarni (2016) explored the hypergolic behavior of pyridinium salts with cyanoborohydride and dicyanamide anions, demonstrating their application in propellants and explosives. This research offers insights into designing safer and more efficient hypergolic materials Hypergolic Behavior of Pyridinium Salts Containing Cyanoborohydride and Dicyanamide Anions with Oxidizer RFNA.
Catalysis in Organic Synthesis
S. Deeken et al. (2006) synthesized group 10 metal aminopyridinato complexes and explored their applications as catalysts in organic synthesis, particularly in aryl-Cl activation and hydrosilane polymerization. Their work highlights the role of such complexes in facilitating efficient and selective chemical reactions Group 10 metal aminopyridinato complexes: synthesis, structure, and application as aryl-Cl activation and hydrosilane polymerization catalysts.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-pyridin-4-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-6-2-1-3-9-4-7-11-8-5-9;;/h4-5,7-8H,1-3,6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEETXODPTWDLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714925.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)
![Spiro[2.5]octane-8-carboxylic acid](/img/structure/B2714931.png)

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)
![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)
![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)
![Cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]ammonium](/img/structure/B2714945.png)
![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)